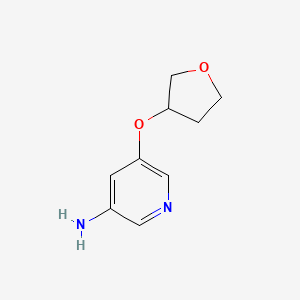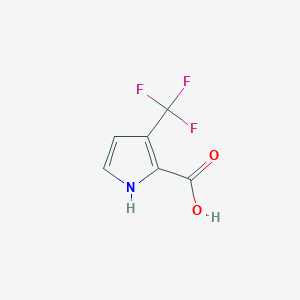
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrrole derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . Another approach involves the use of cesium fluoride as a fluorine source in combination with organic precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This method allows for the rapid generation of trifluoromethylated products using readily available precursors and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated pyrrole derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways and molecular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and exhibit similar electron-withdrawing properties.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Trifluoromethylstyrenes: These derivatives are used in organic synthesis and have applications in the preparation of more complex fluorinated compounds.
Uniqueness
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific structural arrangement, which combines the properties of the trifluoromethyl group with the reactivity of the pyrrole ring. This combination allows for a wide range of chemical transformations and applications that are not easily achievable with other trifluoromethylated compounds .
Properties
Molecular Formula |
C6H4F3NO2 |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h1-2,10H,(H,11,12) |
InChI Key |
GTGHVOYUNXGSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



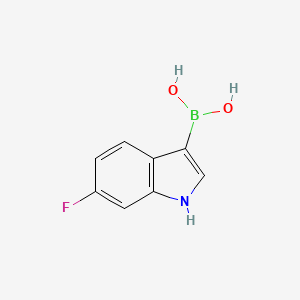
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

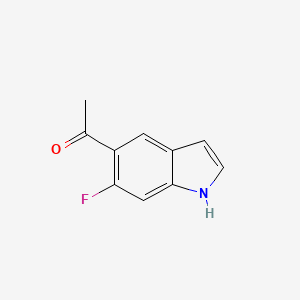
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)

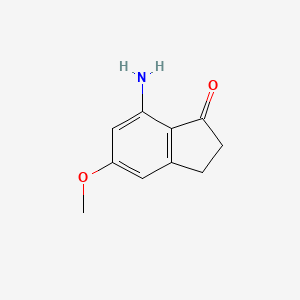

![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)



